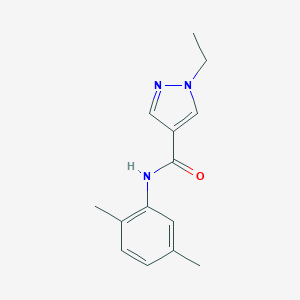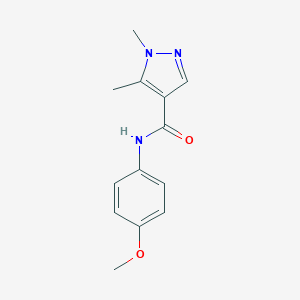![molecular formula C14H20N2O5S B258728 Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Applications De Recherche Scientifique
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate has been studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer treatment. It has also been found to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. It has also been found to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It has also been found to be non-toxic at low concentrations. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate. One direction is to further investigate its anti-inflammatory and anti-tumor properties, and to explore its potential use in cancer treatment. Another direction is to investigate its neuroprotective effects, and to explore its potential use in treating neurodegenerative diseases. In addition, future research could focus on improving the water solubility of this compound, and on further elucidating its mechanism of action.
Méthodes De Synthèse
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 5-bromothiophene-2-carboxylic acid with diethylcarbamoyl chloride in the presence of triethylamine. This reaction produces 5-(diethylcarbamoyl)thiophene-2-carboxylic acid, which is then reacted with thionyl chloride to produce 5-(diethylcarbamoyl)thiophene-2-carbonyl chloride. The final step involves the reaction of 5-(diethylcarbamoyl)thiophene-2-carbonyl chloride with methyl 2-amino-4-methylthiophene-3-carboxylate in the presence of triethylamine and methanol to produce Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate.
Propriétés
Nom du produit |
Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate |
|---|---|
Formule moléculaire |
C14H20N2O5S |
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
methyl 5-(diethylcarbamoyl)-2-(methoxycarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O5S/c1-6-16(7-2)12(17)10-8(3)9(13(18)20-4)11(22-10)15-14(19)21-5/h6-7H2,1-5H3,(H,15,19) |
Clé InChI |
GPESHGZHBJZMLI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C |
SMILES canonique |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
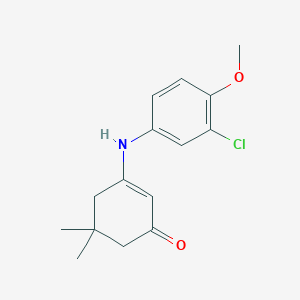
![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258657.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)

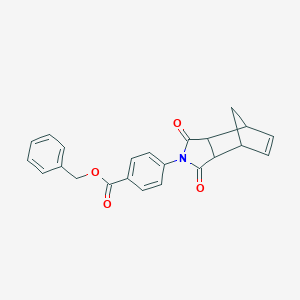
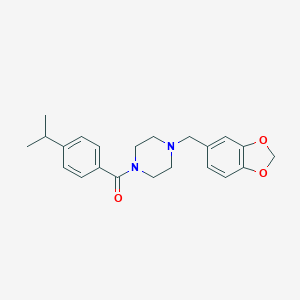
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)
